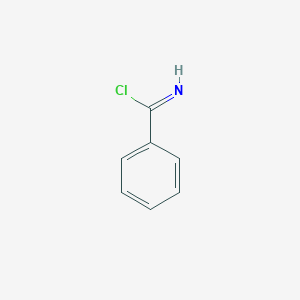

Benzimidoyl chloride

描述

属性

分子式 |

C7H6ClN |

|---|---|

分子量 |

139.58 g/mol |

IUPAC 名称 |

benzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H6ClN/c8-7(9)6-4-2-1-3-5-6/h1-5,9H |

InChI 键 |

IAHMNSCQDXESII-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=N)Cl |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

Benzimidoyl chloride serves as a key intermediate in the synthesis of benzimidazole derivatives, which exhibit a wide range of biological activities. These derivatives have been studied for their potential as:

- Antimicrobial agents : Compounds containing benzimidazole scaffolds have shown efficacy against various bacterial and fungal infections.

- Anticancer drugs : Several benzimidazole derivatives are under investigation for their ability to inhibit cancer cell proliferation.

- Antiviral agents : Some derivatives have demonstrated activity against viral infections, including HIV and hepatitis viruses .

Case Study: Anticancer Activity

Research has indicated that certain benzimidazole derivatives synthesized from this compound exhibit potent anticancer activity. For instance, the compound N-(2-cyanophenyl)this compound was used to synthesize thioureas that showed significant cytotoxic effects against cancer cell lines .

Synthesis of Heterocyclic Compounds

This compound is also utilized in the synthesis of various heterocyclic compounds through reactions with nucleophiles. Notable reactions include:

- Formation of Thioureas : this compound reacts with thioureas to yield cyclic products such as benzothiazines and quinazolines, which have potential therapeutic applications .

- Cycloaddition Reactions : The compound can undergo cycloaddition reactions with secondary amines to produce novel cyclic structures with enhanced biological activity .

Table 1: Selected Reactions Involving this compound

| Reaction Type | Products | Observations |

|---|---|---|

| Reaction with thioureas | Benzothiazines | Forms cyclic structures with diverse activities |

| Cycloaddition with secondary amines | Quinazolines | Enhanced biological activity observed |

| Reaction with substituted anilines | C2, N3-substituted derivatives | Yields good reaction efficiency (45-80%) |

Agrochemical Applications

Beyond medicinal applications, this compound has been explored for use in agrochemicals. Its derivatives can act as fungicides and herbicides, contributing to pest management strategies in agriculture. Compounds derived from this compound have shown effectiveness against various agricultural pests and pathogens, promoting crop health and yield .

Recent Advances and Future Directions

Recent studies have focused on optimizing the synthesis of benzimidazole derivatives from this compound to enhance their pharmacological properties. Innovations in synthetic methodologies, such as one-pot reactions and mechanochemical approaches, are being explored to streamline the production process while minimizing environmental impact .

相似化合物的比较

Reactivity and Electronic Effects

Key Findings :

- Substituted benzimidoyl chlorides (e.g., CF₃ or SO₂R groups) exhibit modified reactivity. The CF₃ group increases electrophilicity, accelerating nucleophilic attacks , while sulfonyl groups enhance stability and regioselectivity .

- This compound outperforms benzoyl chloride in forming N-heterocycles due to the imine-like C=N bond, which facilitates cyclization .

Key Findings :

Key Findings :

Stability and Handling

准备方法

Reaction Conditions and Procedure

A mixture of N-(2-cyanophenyl)benzamide (2.25 mmol) and PCl₅ (2.4 mmol) in dry toluene is refluxed for 8 hours under inert conditions. The solvent is subsequently removed under reduced pressure, yielding N-(2-cyanophenyl)this compound as a brownish oil. While this method achieves moderate conversion, challenges include:

Mechanistic Insights

The reaction proceeds through the formation of a tetrahedral intermediate, where PCl₅ acts as a chlorinating agent. The cyano group at the ortho position facilitates intramolecular cyclization, stabilizing the imidoyl chloride product.

Optimized Synthesis Using Thionyl Chloride

To address limitations of the PCl₅ method, recent protocols employ thionyl chloride (SOCl₂) as a superior chlorinating agent. This modification, reported in patents and organic chemistry journals, offers enhanced yield and scalability.

Stepwise Procedure

-

Chlorination : N-(2-cyanophenyl)benzamide (5.40 mmol) is stirred with excess SOCl₂ (27 mmol) under reflux for 8 hours.

-

Distillation : Excess SOCl₂ is distilled at 120°C, leaving a yellow solid residue.

-

Isolation : The product is obtained in 90% yield with >95% purity, as confirmed by NMR and X-ray crystallography.

Advantages Over PCl₅

Table 1: Comparative Analysis of Chlorinating Agents

| Parameter | PCl₅ Method | SOCl₂ Method |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Purity | Moderate | High |

| Reaction Time | 8 hours | 6–8 hours |

| Byproduct Management | Complex | Simplified |

Applications in Heterocyclic Synthesis

This compound’s utility is exemplified in its reactions with nucleophiles like thioamides and diamines, forming quinazoline and imidazoquinazoline derivatives.

常见问题

Q. What are the standard synthetic protocols for preparing benzimidoyl chloride derivatives, and how can reproducibility be ensured?

Benzimidoyl chlorides are typically synthesized via reactions of carboxamides with phosphorus(V) chloride (PCl₅) in aprotic solvents like benzene or hexane under reflux conditions. For example, N-cyclopentylthis compound is prepared by heating PCl₅ with the precursor in benzene, followed by solvent removal and purification via distillation or chromatography . To ensure reproducibility:

- Document solvent purity, reaction temperature, and time precisely.

- Include detailed characterization data (e.g., IR spectra for imine stretches at ~1660 cm⁻¹) and purity assessments (HPLC or NMR).

- Adhere to guidelines for experimental reporting, such as separating main text data from supplementary information and cross-referencing known compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive and moisture-sensitive. Key safety measures include:

- Using impervious gloves (tested for chemical resistance) and tightly sealed goggles to prevent skin/eye contact .

- Working in a fume hood to avoid inhalation of vapors.

- Storing the compound in anhydrous conditions and avoiding contact with water to prevent hydrolysis.

- Emergency protocols: Immediate decontamination with neutralizing agents (e.g., sodium bicarbonate for acid spills) and access to eyewash stations .

Advanced Research Questions

Q. How can phase annealing methods improve crystallographic resolution of this compound complexes?

Phase annealing, implemented in programs like SHELX-90, enhances the accuracy of direct methods for solving crystal structures, particularly for large or flexible benzimidoyl derivatives. This approach:

- Utilizes negative quartet relations to refine phase probabilities.

- Increases success rates by up to tenfold for atomic-resolution structures .

- Example workflow: Combine high-resolution X-ray data with simulated annealing to resolve ambiguities in electron density maps for derivatives like N-(4-methoxyphenyl)this compound .

Q. How can contradictory spectroscopic data (e.g., IR vs. NMR) in this compound characterization be resolved?

Discrepancies often arise from impurities or solvent interactions. Methodological solutions include:

- Cross-validating IR imine peaks (1660 cm⁻¹) with ¹H NMR signals for aromatic protons (δ 7.2–8.0 ppm) .

- Conducting mass spectrometry (HRMS) to confirm molecular ions.

- Repeating syntheses under strictly anhydrous conditions to eliminate hydrolysis byproducts.

- Referencing computational models (DFT) to predict vibrational frequencies and compare with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。